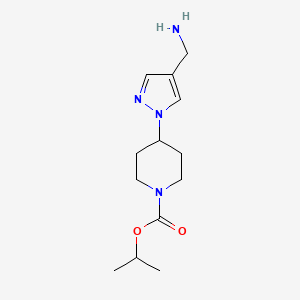

isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Description

Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a 1H-pyrazole moiety substituted with an aminomethyl group at the 4-position and an isopropyl ester at the 1-carboxylate position. This structure confers unique reactivity, particularly for bioconjugation applications such as antibody-drug conjugates (ADCs) and PROTACs, due to the primary amine (-NH2) on the pyrazole ring . Broadpharm lists this compound as part of their catalog for drug delivery and surface modification, highlighting its role in bioconjugation kits and ADC linker systems .

Properties

IUPAC Name |

propan-2-yl 4-[4-(aminomethyl)pyrazol-1-yl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-10(2)19-13(18)16-5-3-12(4-6-16)17-9-11(7-14)8-15-17/h8-10,12H,3-7,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWLMVRVNRAFIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901146800 | |

| Record name | 1-Methylethyl 4-[4-(aminomethyl)-1H-pyrazol-1-yl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206969-26-7 | |

| Record name | 1-Methylethyl 4-[4-(aminomethyl)-1H-pyrazol-1-yl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl 4-[4-(aminomethyl)-1H-pyrazol-1-yl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is primarily explored as a lead compound for drug development targeting various therapeutic areas, including:

- Pain Management : Preliminary studies suggest that this compound exhibits analgesic properties, potentially useful in developing pain relief medications.

- Anti-inflammatory Effects : Research indicates that it may have anti-inflammatory activities, making it a candidate for treating inflammatory diseases .

The compound's biological activities are linked to its ability to interact with specific molecular targets. Notably:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in blood pressure regulation and inflammation control. This mechanism suggests potential applications in cardiovascular therapies.

- Receptor Modulation : Interaction studies indicate that it may bind to G protein-coupled receptors (GPCRs), influencing various physiological processes.

Synthetic Chemistry

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Nucleophilic Substitution : The amine group can participate in nucleophilic substitutions, allowing for the introduction of various functional groups.

- Esterification : The carboxylate group can engage in esterification reactions, further diversifying the compound's derivatives for enhanced biological activity.

Mechanism of Action

The mechanism of action of isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents on the pyrazole ring, ester groups, or heterocyclic cores. Below is a detailed analysis of key analogs based on available evidence:

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Reactivity: The aminomethyl group in the target compound enables primary amine reactivity for covalent conjugation (e.g., with carboxylic acids or NHS esters) in ADC systems . Bromo-substituted analogs (Analog 1) serve as intermediates for Suzuki-Miyaura cross-coupling, introducing aryl or heteroaryl groups .

Ester Group Effects: Isopropyl esters (target compound, Analog 1) balance steric hindrance and metabolic stability. tert-Butyl esters (Analog 2) offer superior hydrolytic stability due to increased bulk, making them preferred in prodrug design .

Heterocyclic Core Variations :

Research Implications

- Drug Delivery: The target compound’s aminomethyl group positions it as a key linker in ADCs, enabling precise payload attachment .

- Medicinal Chemistry : Analogs like Analog 2 (tert-butyl ester) are valuable intermediates for modifying pharmacokinetic properties .

- Structural Biology : Crystallographic studies using SHELX software (–2) may elucidate conformational preferences of these piperidine-carboxylate derivatives.

Biological Activity

Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, with the CAS number 1206969-26-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics

- Molecular Formula : C13H22N4O2

- Molar Mass : 266.34 g/mol

- Structural Features : The compound consists of a piperidine ring substituted with an aminomethyl pyrazole moiety and an isopropyl ester group, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| CAS Number | 1206969-26-7 |

| Molecular Formula | C13H22N4O2 |

| Molar Mass | 266.34 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to act as an inhibitor of specific enzymes, which can influence pathways related to inflammation and blood pressure regulation.

Enzyme Inhibition

Research indicates that this compound may inhibit soluble epoxide hydrolase (sEH), leading to reduced levels of inflammatory mediators. This mechanism is significant in the context of cardiovascular health and inflammatory diseases .

Antimicrobial Activity

A study focusing on the antimicrobial properties of compounds similar to this compound highlighted its potential against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, suggesting a promising role as an antibacterial agent .

Antitumor Potential

Another research effort evaluated the compound's cytotoxic effects on cancer cell lines. The findings revealed that it could inhibit cell proliferation effectively, with IC50 values indicating significant potency against specific tumor types. The structure-activity relationship (SAR) analysis suggested that modifications in the pyrazole ring could enhance its anticancer efficacy .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate?

- Methodological Answer : A multi-step synthesis is typically employed, starting with N-protection of piperidine derivatives (e.g., using Boc anhydride) followed by coupling with aminomethyl pyrazole moieties. For example, analogous compounds like tert-butyl 4-(4-iodopyrazol-1-yl)piperidine-1-carboxylate are synthesized via Sandmeyer iodination after diazotization of pyrazole intermediates . Optimization of coupling reagents (e.g., DCC/DMAP) and reaction conditions (anhydrous solvents, inert atmosphere) is critical to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : A combination of spectroscopic techniques is essential:

- NMR : ¹H/¹³C NMR to confirm regioselective substitution on the piperidine and pyrazole rings. For example, the Boc-protected piperidine derivative in shows distinct carbonyl peaks at ~165 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ or [M+Na]+ ions).

- FTIR : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~3300 cm⁻¹ (N-H stretch from aminomethyl group) .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : After synthesis, impurities (e.g., unreacted starting materials, byproducts) can be removed via recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase with 0.1% TFA). For analogs like ethyl pyrazole carboxylates, reversed-phase HPLC achieves >95% purity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular docking (to predict steric/electronic effects) guide solvent selection and catalyst design. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to reduce optimization time by ~40% . Software like Gaussian or ORCA can model intermediates, while statistical design of experiments (DoE) identifies optimal temperature, stoichiometry, and catalyst loading .

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

- Methodological Answer : Discrepancies in NMR/IR data (e.g., unexpected splitting or missing peaks) may arise from tautomerism (pyrazole ring dynamics) or rotameric conformations. Strategies include:

- Variable-temperature NMR to stabilize conformers.

- 2D NMR (COSY, HSQC) to assign overlapping signals.

- Comparative analysis with structurally validated analogs (e.g., tert-butyl piperidine carboxylates in ) .

Q. How can researchers evaluate the bioactivity of this compound in enzyme inhibition assays?

- Methodological Answer : Standard protocols involve:

- Target Selection : Kinases or GPCRs, given the piperidine-pyrazole scaffold’s prevalence in inhibitors .

- Assay Design : Fluorescence-based (e.g., ADP-Glo™ for kinases) or SPR (surface plasmon resonance) for binding affinity.

- Dose-Response Curves : IC50 determination using serial dilutions (1 nM–100 μM range).

- Controls : Positive (staurosporine for kinases) and negative (DMSO vehicle) controls .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) assess degradation. LC-MS monitors hydrolysis of the carbamate group (common degradation pathway). Recommended storage: airtight containers with desiccants at –20°C in the dark. Lyophilization improves stability for aqueous solubility studies .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Confirmation

Table 2 : DoE Parameters for Reaction Optimization

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 50–120°C | 80°C | Maximizes coupling efficiency |

| Catalyst Loading | 1–10 mol% | 5 mol% | Balances cost and reactivity |

| Solvent | DMF, THF, DCM | DMF | Enhances solubility of intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.